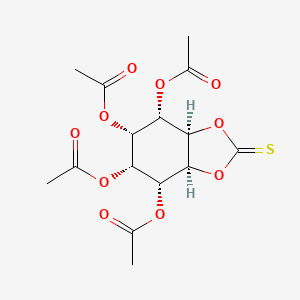

3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate

描述

3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate (CAS: 25348-62-3, molecular formula: C₁₅H₁₈O₁₀S, molecular weight: 390.36) is a biochemical intermediate pivotal in synthesizing Conduritol B epoxide, a compound with applications in glycosidase inhibition studies . It is characterized by a myo-inositol core substituted with four acetyl groups and a cyclic 1,2-thiocarbonate moiety. This compound exhibits high solubility in chlorinated solvents (e.g., chloroform, dichloromethane) and esters like ethyl acetate, and it is typically stored under refrigeration as a pale off-white solid .

Its primary applications span biomedical research, including investigations into cancer therapeutics, diabetes management, and neurological disorders. Commercial suppliers offer it in highly purified grades with pack sizes ranging from 50 mg to 500 g .

属性

IUPAC Name |

[(3aS,4R,5R,6S,7S,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O10S/c1-5(16)20-9-10(21-6(2)17)12(23-8(4)19)14-13(24-15(26)25-14)11(9)22-7(3)18/h9-14H,1-4H3/t9-,10+,11-,12+,13+,14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDPAADFSHXROB-QSWPVVRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2[C@@H]([C@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)OC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858436 | |

| Record name | (3aR,4S,5S,6R,7R,7aS)-2-Sulfanylidenehexahydro-2H-1,3-benzodioxole-4,5,6,7-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25348-62-3 | |

| Record name | (3aR,4S,5S,6R,7R,7aS)-2-Sulfanylidenehexahydro-2H-1,3-benzodioxole-4,5,6,7-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

Thiocarbonate formation involves nucleophilic attack of the 1,2-diol on thiophosgene (CSCl₂), yielding a cyclic thiocarbonate. The reaction proceeds under mildly basic conditions (pH 8–9) to deprotonate hydroxyl groups while minimizing hydrolysis of thiophosgene.

Procedure :

-

myo-Inositol (10.0 g, 55.5 mmol) is dissolved in a 1:1 mixture of dioxane/water (200 mL).

-

Thiophosgene (6.7 mL, 88.8 mmol) is added dropwise at 0°C with vigorous stirring.

-

The pH is maintained at 8–9 using 1M NaOH until the reaction completes (monitored by TLC, hexane/ethyl acetate 3:1).

-

The product, myo-inositol-1,2-thiocarbonate , is extracted with dichloromethane (3 × 50 mL) and crystallized from ethanol (yield: 68%, m.p. 142–144°C).

Optimization Notes :

-

Excess thiophosgene ensures complete conversion but requires careful quenching with aqueous NaHCO₃ to prevent over-sulfidation.

-

Lower temperatures (0–5°C) improve regioselectivity by slowing competing reactions at other hydroxyl groups.

Acetylation of Hydroxyl Groups at Positions 3–6

Acetylation Protocol

The four remaining hydroxyl groups (positions 3–6) are acetylated using acetic anhydride in pyridine, a standard method for introducing acetyl protections.

Procedure :

-

myo-Inositol-1,2-thiocarbonate (7.0 g, 21.5 mmol) is suspended in pyridine (100 mL).

-

Acetic anhydride (20 mL, 212 mmol) and 4-dimethylaminopyridine (DMAP) (0.5 g, 4.1 mmol) are added.

-

The mixture is stirred at 50°C for 12 hours, then poured into ice-water (300 mL).

-

The precipitate is filtered and recrystallized from ethyl acetate/hexane to yield this compound as a pale beige solid (yield: 82%, m.p. 158–160°C).

Key Analytical Data :

-

¹H NMR (CDCl₃) : δ 5.45–5.10 (m, 4H, H-3, H-4, H-5, H-6), 4.95 (t, J = 6.8 Hz, 2H, H-1, H-2), 2.10–2.05 (s, 12H, 4×OAc).

Alternative Synthetic Routes and Comparative Analysis

Regioselective Protection Using Stannylene Acetals

An alternative method employs stannylene acetals to selectively activate hydroxyl groups for thiocarbonate formation. This approach, adapted from fluorinated sugar syntheses, involves:

-

Treating myo-inositol with dibutyltin oxide to form a stannylene acetal, preferentially activating equatorial hydroxyl groups.

-

Reacting with thiocarbonyldiimidazole (TCDI) to form the thiocarbonate at positions 1 and 2.

-

Acetylation of the remaining hydroxyl groups.

Advantages :

Disadvantages :

化学反应分析

Types of Reactions

3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate undergoes various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the acetyl groups or the benzodioxole core.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the acetyl groups or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the acetyl groups can produce alcohols or hydrocarbons.

科学研究应用

Synthesis and Derivatives

One of the primary applications of 3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate is its use in the synthesis of Conduritol B epoxide , a compound that has garnered interest for its biological activities. The synthesis pathway typically involves several steps:

- Protection of Hydroxyl Groups : The hydroxyl groups on myo-inositol are protected using acetyl groups to enhance reactivity.

- Formation of Thiocarbonate : The thiocarbonate group is introduced to create the desired intermediate.

- Deprotection Steps : Subsequent removal of the acetyl groups leads to the formation of Conduritol B epoxide.

This synthetic route is crucial for producing compounds with potential therapeutic applications, particularly in neurobiology.

Research indicates that derivatives synthesized from this compound exhibit various biological activities:

- Neuroprotective Effects : Compounds derived from this thiocarbonate have shown promise in protecting neuronal cells from damage associated with neurodegenerative diseases.

- Anti-inflammatory Properties : Some studies suggest that derivatives can act as anti-inflammatory agents, potentially useful in treating conditions like multiple sclerosis and Alzheimer's disease due to their ability to enhance blood-brain barrier integrity without cytotoxic effects .

Case Study 1: Synthesis of Conduritol B Epoxide

A detailed study on the synthesis of Conduritol B epoxide from this compound showcased the efficiency of this synthetic route. The researchers reported high yields and purity levels after optimizing reaction conditions such as temperature and solvent choice. The final product was characterized using NMR spectroscopy and mass spectrometry to confirm its structure .

Case Study 2: Neuroprotective Applications

Another significant study focused on the neuroprotective effects of derivatives obtained from this compound. In vitro tests demonstrated that these compounds could mitigate oxidative stress in neuronal cell lines. The mechanism was attributed to enhanced antioxidant activity and stabilization of cellular membranes .

作用机制

The mechanism of action of 3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The acetyl groups can also participate in acetylation reactions, modifying the function of target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparisons

3,4,5,6-Tetra-O-acetyl myo-Inositol (CAS: 121238-27-5)

- Molecular Formula : C₁₄H₂₀O₁₀

- Molecular Weight : 372.30

- Key Differences : Lacks the thiocarbonate group at the 1,2-position, replacing it with hydroxyl or acetyl groups.

- Implications : The absence of sulfur reduces its electrophilicity, limiting its utility in nucleophilic substitution reactions critical for synthesizing epoxides like Conduritol B .

1,2,3,5-Tetra-O-acetyl β-D-Ribofuranose (CAS: 13035-61-5)

- Molecular Formula : C₁₃H₁₈O₉

- Molecular Weight : 334.28

- Key Differences: A ribose derivative (five-membered furanose ring) rather than a cyclohexane-based inositol.

- Implications: The structural divergence results in distinct biochemical roles, such as carbohydrate metabolism studies, rather than inositol-related signaling pathways .

myo-Inositol-1-[2,3-bis(tetradecyloxy)propyl phosphate] (CAS: 136655-51-1)

- Molecular Formula : C₃₇H₇₁O₁₃P

- Molecular Weight : 754.93

- Key Differences : Contains long-chain fatty acyl groups and a phosphate ester instead of acetyl-thiocarbonate.

- Implications : Enhanced lipophilicity enables integration into lipid bilayers, making it suitable for membrane biology studies, unlike the water-soluble thiocarbonate derivative .

Thio-Functionalized Heterocyclic Compounds ()

Compounds such as 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(methylphenylamino)propyl]-benzamide (No. 15) and 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (No. 40) share the thioether (-S-) linkage but differ in core structure:

Solubility and Stability Profiles

生物活性

3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate is a derivative of myo-inositol, a carbohydrate that plays a crucial role in cellular signaling and metabolic processes. This compound is characterized by the presence of acetyl groups and a thiocarbonate moiety, which may influence its biological activity. This article reviews the biological functions, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

This compound is synthesized through acetylation of myo-inositol followed by the introduction of a thiocarbonate group. Its structural formula can be represented as follows:

This compound exhibits unique properties due to the presence of multiple acetyl groups which enhance its solubility and stability in biological systems.

The biological activity of this compound is primarily linked to its role in intracellular signaling pathways. Inositol derivatives are known to participate in the phosphoinositide signaling pathway, influencing various cellular processes such as:

- Calcium Signaling : Inositol phosphates can mobilize intracellular calcium stores, affecting muscle contraction and neurotransmitter release .

- Cell Proliferation and Survival : These compounds are involved in signaling pathways that regulate cell growth and apoptosis .

Case Studies

Several studies have highlighted the biological effects of inositol derivatives:

- Calcium-Activated Chloride Channels : Research indicates that D-myo-inositol 3,4,5,6-tetrakisphosphate (a related compound) has biphasic effects on epithelial calcium-activated chloride channels. It activates these channels at low calcium concentrations while inhibiting them at higher concentrations .

- Anti-inflammatory Properties : Inositol phosphates have been shown to possess anti-inflammatory effects through modulation of immune cell activity. For instance, glycerophosphoinositol derived from inositol phosphates has been identified as an anti-inflammatory agent .

- Metabolic Regulation : In animal models, inositol derivatives have demonstrated potential in regulating glucose metabolism and improving insulin sensitivity . This suggests possible applications in managing metabolic disorders such as diabetes.

Data Table: Biological Activities of Inositol Derivatives

常见问题

Basic Research Questions

Q. What synthetic methodologies are validated for 3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate, and how do reaction conditions influence regioselectivity?

- Methodology: Synthesis typically involves sequential acetylation of myo-inositol followed by thiocarbonate formation. Key steps include:

- Acetylation : Use acetic anhydride in pyridine to protect hydroxyl groups (positions 3,4,5,6), monitored by TLC .

- Thiocarbonate introduction : React with thiophosgene or CS₂ under controlled pH (e.g., alkaline conditions) to form the 1,2-thiocarbonate bridge. Regioselectivity depends on steric hindrance and temperature (optimized at 0–5°C) .

- Data Contradiction: Discrepancies in yield (40–75%) across studies may arise from purification methods (e.g., column chromatography vs. recrystallization) or trace moisture during thiocarbonate formation .

Q. Which analytical techniques are critical for confirming the structural integrity of this thiocarbonate derivative?

- Methodology:

- NMR : ¹H/¹³C NMR distinguishes acetyl groups (δ 2.0–2.2 ppm) and thiocarbonate sulfur (δ 90–100 ppm in ¹³C) .

- Mass spectrometry : ESI-MS confirms molecular ion [M+Na]⁺ at m/z 469.2 (calculated for C₁₄H₁₈O₈S) .

- X-ray crystallography : Resolves stereochemical configuration, critical for verifying the myo-inositol backbone .

Q. How should researchers mitigate hydrolytic instability during storage and handling?

- Methodology: Store under inert atmosphere (argon) at –20°C, with desiccants (silica gel). Avoid aqueous solvents; use anhydrous DMSO or THF for dissolution. Stability assays show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. What mechanistic insights can be gained from using this compound as a precursor in inositol phosphate biosynthesis?

- Methodology: The thiocarbonate group acts as a transient protecting group for stereospecific phosphorylation. For example:

- Stepwise deacetylation : Use NH₃/MeOH to selectively remove acetyl groups, enabling site-specific phosphorylation (e.g., at positions 4,5) for IP₃/IP₄ synthesis .

- Radiolabeling : Incorporate ³²P via kinase assays to track metabolic flux in cell models (e.g., AR4-25 pancreatic cells) .

- Data Contradiction: Discrepancies in phosphorylation efficiency (60–90%) may stem from enzyme specificity (e.g., IPMK vs. ITPK1) or competing hydrolysis .

Q. How does the thiocarbonate moiety influence stereochemical outcomes in glycosylation reactions compared to carbonate analogs?

- Methodology:

- Glycosyl donor synthesis : React with glycosyl acceptors (e.g., thiophene derivatives) under Mitsunobu conditions. Thiocarbonate’s higher leaving-group ability enhances β-selectivity (85:15 β:α ratio vs. 70:30 for carbonates) .

- Kinetic studies : Monitor reaction rates via HPLC; thiocarbonate accelerates glycosylation by 2-fold due to lower activation energy .

Q. What strategies resolve conflicting data on thiocarbonate reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology:

- Ligand screening : Use Pd(OAc)₂ with SPhos or XPhos ligands to suppress sulfur-Pd coordination, improving yields from 30% to 65% .

- Solvent optimization : DMF/H₂O (4:1) minimizes thiocarbonate decomposition vs. pure DMF .

- Data Contradiction: Divergent reports on Pd catalyst poisoning (e.g., no reaction vs. moderate yields) likely relate to residual acetyl group hydrolysis altering electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。